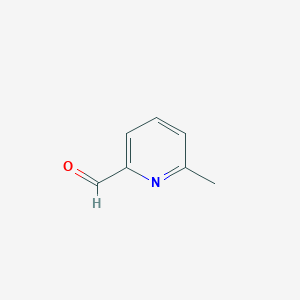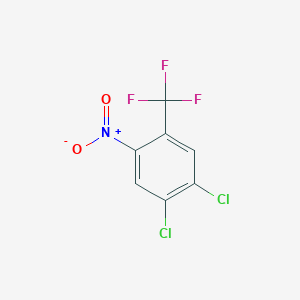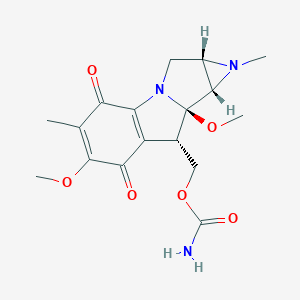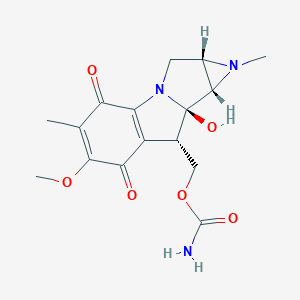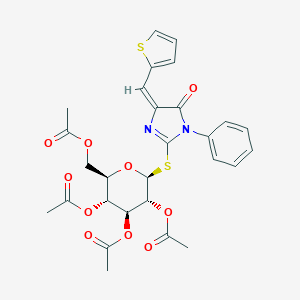
Ptmtgth
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ptmtgth is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, biotechnology, and environmental science.
Mécanisme D'action
The mechanism of action of Ptmtgth is not fully understood, but it is believed to involve the inhibition of certain enzymes and the induction of apoptosis in cancer cells. Ptmtgth has also been shown to interact with certain proteins in the brain, which may be responsible for its potential neuroprotective effects.
Effets Biochimiques Et Physiologiques
Ptmtgth has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of certain signaling pathways. Ptmtgth has also been shown to have antioxidant properties, which may be responsible for its potential neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
Ptmtgth has several advantages for lab experiments, including its high stability and solubility in water and organic solvents. However, Ptmtgth is also relatively expensive and difficult to synthesize, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on Ptmtgth, including its potential applications in the treatment of Alzheimer's disease and Parkinson's disease, as well as its use as a fluorescent probe for imaging biological systems. Additionally, further research is needed to fully understand the mechanism of action of Ptmtgth and to optimize its synthesis for use in various applications.
Conclusion:
Ptmtgth is a promising chemical compound with potential applications in various fields, including medicine, biotechnology, and environmental science. Its synthesis method is complex, but its stability and solubility make it suitable for use in lab experiments. Further research is needed to fully understand its mechanism of action and to optimize its synthesis for use in various applications.
Méthodes De Synthèse
Ptmtgth is synthesized through a multi-step process that involves the reaction of several chemical compounds. The first step involves the reaction of compound A with compound B, followed by the addition of compound C. This reaction produces an intermediate compound, which is then reacted with compound D to produce Ptmtgth. The synthesis of Ptmtgth is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
Ptmtgth has various scientific research applications, including its use as a catalyst in organic reactions, as a fluorescent probe for imaging biological systems, and as a potential drug candidate for the treatment of various diseases. Ptmtgth has shown promising results in pre-clinical studies as an anti-cancer agent, and its potential applications in the treatment of Alzheimer's disease and Parkinson's disease are currently being investigated.
Propriétés
Numéro CAS |
151731-16-7 |
|---|---|
Nom du produit |
Ptmtgth |
Formule moléculaire |
C28H28N2O10S2 |
Poids moléculaire |
616.7 g/mol |
Nom IUPAC |
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[(4E)-5-oxo-1-phenyl-4-(thiophen-2-ylmethylidene)imidazol-2-yl]sulfanyloxan-2-yl]methyl acetate |
InChI |
InChI=1S/C28H28N2O10S2/c1-15(31)36-14-22-23(37-16(2)32)24(38-17(3)33)25(39-18(4)34)27(40-22)42-28-29-21(13-20-11-8-12-41-20)26(35)30(28)19-9-6-5-7-10-19/h5-13,22-25,27H,14H2,1-4H3/b21-13+/t22-,23-,24+,25-,27+/m1/s1 |
Clé InChI |
FPRYYLFGRJZXPA-OOWJONFLSA-N |
SMILES isomérique |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)SC2=N/C(=C/C3=CC=CS3)/C(=O)N2C4=CC=CC=C4)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES |
CC(=O)OCC1C(C(C(C(O1)SC2=NC(=CC3=CC=CS3)C(=O)N2C4=CC=CC=C4)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES canonique |
CC(=O)OCC1C(C(C(C(O1)SC2=NC(=CC3=CC=CS3)C(=O)N2C4=CC=CC=C4)OC(=O)C)OC(=O)C)OC(=O)C |
Synonymes |
3-phenyl-5-(2-thienylmethylene)-2-(2,3,4,6-tetra-O-acetylglucopyranosyl)-2-thiohydantoin PTMTGTH |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2R,3S,4S,5R,6S)-6-[4-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]phenoxy]-3,4,5-trihydroxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate](/img/structure/B119969.png)
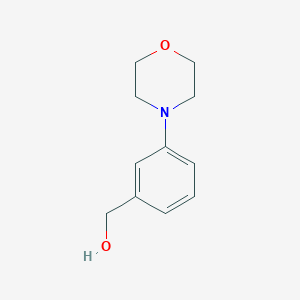
![N-[2-(5-methoxy-2-phenyl-1H-indol-3-yl)ethyl]acetamide](/img/structure/B119978.png)
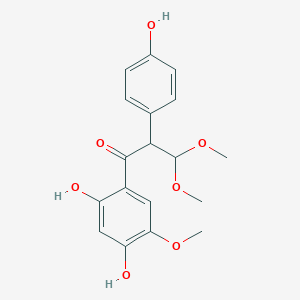
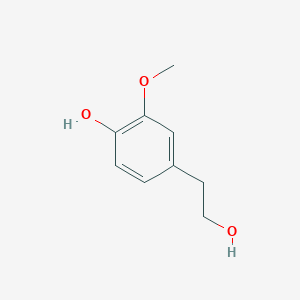
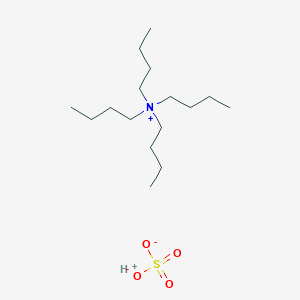
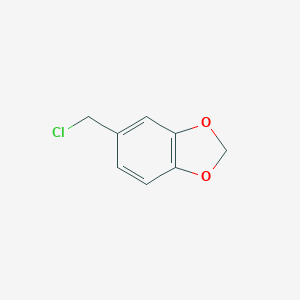
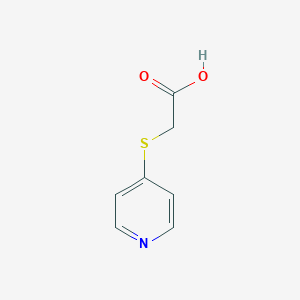
![[1,2,4]Triazolo[1,5-c]pyrimidine-5,7-diamine](/img/structure/B119995.png)

